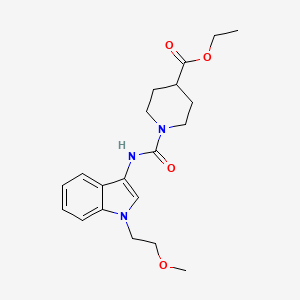

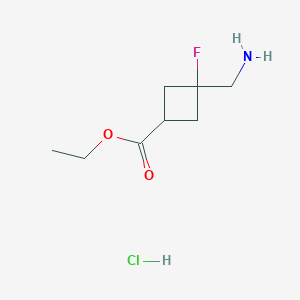

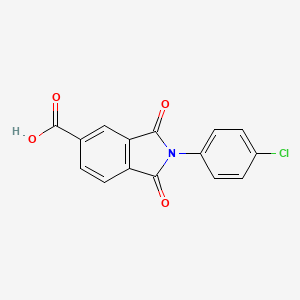

![molecular formula C15H19F3N2O2 B2409508 4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid CAS No. 887565-40-4](/img/structure/B2409508.png)

4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzoic acid derivative, which means it contains a benzene ring (a hexagonal ring of carbon atoms) attached to a carboxylic acid group (-COOH). It also has a trifluoromethyl group (-CF3), which is a carbon atom bonded to three fluorine atoms, and an ethylpiperazine group, which is a type of piperazine ring with an ethyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the carboxylic acid group, the trifluoromethyl group, and the ethylpiperazine group . These groups would all contribute to the overall properties of the molecule.Chemical Reactions Analysis

As a benzoic acid derivative, this compound could potentially undergo reactions typical of carboxylic acids, such as esterification or reactions with bases . The trifluoromethyl group could potentially undergo reactions with nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it somewhat polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Key Precursors : A practical synthesis method for a similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was developed, which is a key precursor for the production of imatinib, a significant pharmaceutical compound. This method offers high yields and scalability, essential for large-scale pharmaceutical manufacturing (Koroleva et al., 2012).

Structural Analysis : In a study focusing on the structural characterization of similar compounds, a salt derived from 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and picric acid showed unique 'L-shaped' cation conformations, providing insights into the molecular interactions and potential applications in crystallography and drug design (Li et al., 2009).

Biological Applications

PPARgamma Agonists : Research on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, which are structurally related, has shown that modifications to the phenyl alkyl ether moiety can lead to potent and selective PPARgamma agonists with improved solubility. This is significant for the development of drugs targeting metabolic diseases (Collins et al., 1998).

Antimicrobial Activity : Certain derivatives of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid have been synthesized and demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. This indicates potential applications in the development of new antimicrobial agents (Patel et al., 2012).

Pharmacological Potential

- CCR5 Receptor Antagonists : A study of the CCR5 receptor-based mechanism of action revealed that certain compounds structurally related to 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid are potent noncompetitive allosteric antagonists of the CCR5 receptor. This has implications for HIV-1 treatment, highlighting the compound's potential in antiviral therapy (Watson et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O2/c1-2-19-5-7-20(8-6-19)10-12-4-3-11(14(21)22)9-13(12)15(16,17)18/h3-4,9H,2,5-8,10H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGMLYMAPAJISM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

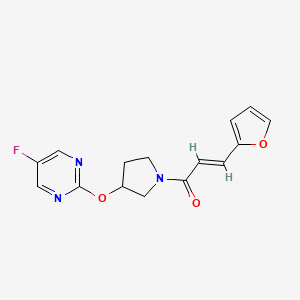

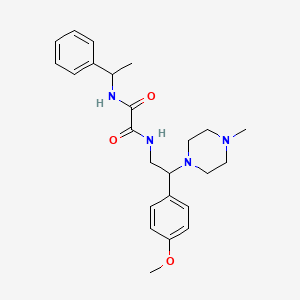

![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)

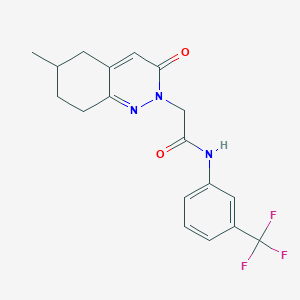

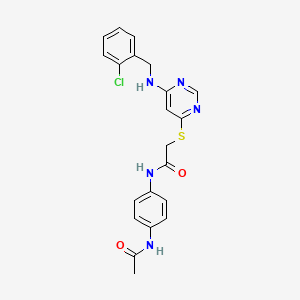

![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)

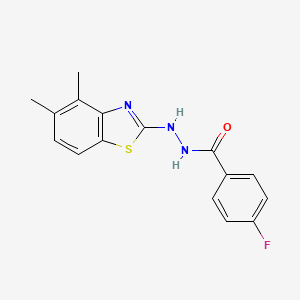

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)